molecular formula C10H13N2O4PS B14333339 N-(1-Methylethyl)-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide CAS No. 99300-63-7

N-(1-Methylethyl)-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide

Cat. No.: B14333339
CAS No.: 99300-63-7
M. Wt: 288.26 g/mol
InChI Key: BHMIEZASVUEXOJ-UHFFFAOYSA-N
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Description

N-(1-Methylethyl)-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide is a complex organic compound that belongs to the class of benzodioxaphosphorin derivatives This compound is characterized by the presence of a nitro group, an isopropyl group, and a sulfide group attached to the benzodioxaphosphorin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methylethyl)-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide typically involves multiple steps, starting from benzene derivatives. The key steps include nitration, amination, and sulfide introduction. The nitration step introduces the nitro group, which is meta-directing, followed by the conversion of the nitro group to an amine.

Industrial Production Methods

Industrial production methods for this compound may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of specific catalysts and reaction conditions can significantly enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(1-Methylethyl)-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for various applications .

Scientific Research Applications

N-(1-Methylethyl)-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-Methylethyl)-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfide group can also participate in redox reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1-Methylethyl)-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide include other benzodioxaphosphorin derivatives with different substituents, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

99300-63-7

Molecular Formula

C10H13N2O4PS

Molecular Weight

288.26 g/mol

IUPAC Name

6-nitro-N-propan-2-yl-2-sulfanylidene-4H-1,3,2λ5-benzodioxaphosphinin-2-amine

InChI

InChI=1S/C10H13N2O4PS/c1-7(2)11-17(18)15-6-8-5-9(12(13)14)3-4-10(8)16-17/h3-5,7H,6H2,1-2H3,(H,11,18)

InChI Key

BHMIEZASVUEXOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NP1(=S)OCC2=C(O1)C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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